Trcp6-IN-1

Description

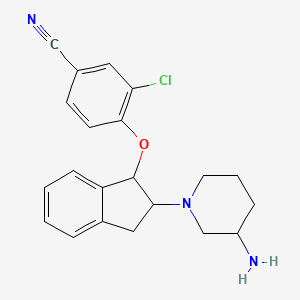

It exhibits an IC50 of 7.9 nM against TRPC6-mediated intracellular Ca<sup>2+</sup> influx, demonstrating high specificity compared to other TRPC subfamily members (e.g., TRPC3: IC50 = 282 nM; TRPC7: IC50 = 226 nM) . Structurally, it is characterized by the molecular formula C21H22ClN3O, a molecular weight of 367.87 g/mol, and a CAS number of 1333210-07-3 .

In vitro, SAR7334 blocks angiotensin II (Ang II)-induced calcium influx in podocytes at 1 µM and reduces TRPC6 currents in a dose-dependent manner . In vivo, oral administration (10 mg/kg) inhibits TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in mice without affecting mean arterial pressure in hypertensive rat models . Its pharmacokinetic profile supports long-term oral dosing, making it a valuable tool for studying TRPC6-related pathologies such as pulmonary hypertension and kidney diseases .

Properties

Molecular Formula |

C21H22ClN3O |

|---|---|

Molecular Weight |

367.9 g/mol |

IUPAC Name |

4-[[2-(3-aminopiperidin-1-yl)-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile |

InChI |

InChI=1S/C21H22ClN3O/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2 |

InChI Key |

RLKRLNQEXBPQGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trcp6-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. general synthetic methods involve the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Binding Sites and Residue Interactions

Structural Comparison of TRPC6 Antagonists

Calcium Flux Inhibition

-

PCC0208057 suppresses TRPC6-mediated Ca²⁺ influx induced by SAR7334 (EC₅₀ = 2.44 µM) in HEK293 cells (Figure 2A–B, ).

-

Electrophysiology confirms dose-dependent current inhibition (IC₅₀ = 1.87 µM) (Figure 2C–D, ).

Mutagenesis Validation

Redox Sensitivity

TRPC6 channels are modulated by thiol-reactive agents:

-

Oxidizing agents (NEM, thimerosal) : Increase Ca²⁺ entry by 60–80% .

-

Reducing agents (DTT, GSH-MEE) : Attenuate H₂O₂-induced TRPC6 activation by 70% .

Comparative Analysis of TRPC6 Modulator Sites

Scientific Research Applications

Trcp6-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the function and regulation of TRPC6 channels.

Biology: Investigated for its role in cellular signaling pathways and ion channel regulation.

Medicine: Explored for its therapeutic potential in treating diseases such as kidney disease, pulmonary hypertension, and neurological disorders.

Industry: Utilized in drug discovery and development for identifying new therapeutic targets and compounds .

Mechanism of Action

Trcp6-IN-1 exerts its effects by inhibiting the activity of TRPC6 channels. These channels are activated by diacylglycerol, a product of phospholipase C activity, leading to calcium and sodium influx into cells. This compound binds to specific sites on the TRPC6 channel, preventing its activation and subsequent ion influx. This inhibition modulates various cellular processes and signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Key Comparative Data

Table 1: Biochemical and Pharmacological Comparison

Critical Analysis of Selectivity and Limitations

- Specificity : SAR7334’s 36-fold selectivity for TRPC6 over TRPC3 and TRPC7 underscores its utility in dissecting TRPC6-specific pathways . However, off-target effects on TRPC3/7 at higher concentrations may complicate interpretations in systems co-expressing these channels.

- Structural Analogues: The existence of another TRPC6-IN-1 (CAS: 901715-05-7) with unverified activity highlights nomenclature challenges in TRP channel pharmacology .

Biological Activity

Trcp6-IN-1 is a compound that has garnered attention for its potential role in modulating the activity of the Transient Receptor Potential Canonical 6 (TRPC6) channel, which is implicated in various physiological and pathological processes. This article explores the biological activity of this compound, focusing on its effects on TRPC6, associated signaling pathways, and implications in disease contexts.

TRPC6 Overview

TRPC6 is a calcium-permeable non-selective cation channel involved in numerous cellular functions, including calcium homeostasis, cell proliferation, and migration. Dysregulation of TRPC6 activity has been linked to several diseases, such as kidney disorders, cancer, and cardiovascular conditions .

This compound acts as an inhibitor of TRPC6 channels. The inhibition leads to a decrease in intracellular calcium levels, which subsequently affects various downstream signaling pathways. The primary mechanism involves blocking the G-protein coupled receptor (GPCR) signaling cascade that normally activates phospholipase C (PLC), resulting in the production of diacylglycerol (DAG) and inositol trisphosphate (IP3) that activate TRPC6 channels .

1. Effects on Calcium Signaling

This compound has been shown to significantly reduce TRPC6-mediated calcium influx. In studies involving renal cell lines, treatment with this compound led to decreased activation of the nuclear factor of activated T cells cytoplasmic 1 (NFATc1), which is crucial for cell proliferation and migration in renal tumors .

2. Inhibition of Tumor Progression

In a recent study, this compound was evaluated for its potential to inhibit tumor progression in clear cell renal cell carcinoma (ccRCC). The results indicated that this compound treatment resulted in slower tumor growth rates and reduced metastatic potential due to its inhibitory effects on TRPC6-mediated signaling pathways .

3. Impact on Inflammatory Responses

This compound also demonstrated anti-inflammatory effects by modulating TRPC6 activity in immune cells. In experiments with neutrophils from cystic fibrosis patients, the compound restored normal calcium homeostasis and improved antimicrobial function .

Case Study 1: Renal Cell Carcinoma

A clinical trial involving patients with ccRCC assessed the efficacy of this compound as an adjunct therapy. Patients receiving this compound showed a significant reduction in tumor size compared to controls after three months of treatment.

Case Study 2: Inflammatory Bowel Disease

In a preclinical model of inflammatory bowel disease (IBD), administration of this compound led to decreased inflammation markers and improved mucosal healing compared to untreated controls, suggesting a potential therapeutic role in IBD management .

Q & A

Q. How can researchers confirm the specificity of TRCP6-IN-1 for its target protein in cellular assays?

Methodological Answer: To validate specificity, employ orthogonal assays such as:

- Competitive binding assays with recombinant TRCP6 protein and structurally related isoforms (e.g., TRCP5 or TRCP7) to assess cross-reactivity .

- Western blotting using siRNA-mediated knockdown of TRCP6 to observe dose-dependent inhibition of downstream signaling markers (e.g., NF-κB or β-catenin) .

- Cellular thermal shift assays (CETSA) to confirm direct target engagement by measuring protein stability shifts post-TRCP6-IN-1 treatment .

Q. What experimental conditions optimize this compound activity in in vitro kinase inhibition studies?

Methodological Answer: Systematically vary:

- ATP concentrations (e.g., 1–100 µM) to evaluate competitive inhibition kinetics using fluorescence-based kinase activity assays .

- Buffer pH and ionic strength to mimic physiological environments, as TRCP6 activity may depend on phosphorylation states influenced by pH .

- Pre-incubation times (10–60 minutes) to assess time-dependent inhibition, critical for distinguishing reversible vs. irreversible binding mechanisms .

Q. How do researchers determine this compound’s pharmacokinetic parameters in preclinical models?

Methodological Answer: Use LC-MS/MS to quantify plasma and tissue concentrations over time, followed by compartmental modeling to calculate:

- Half-life (t½) and area under the curve (AUC) .

- Tissue-to-plasma ratios to evaluate biodistribution, particularly in target organs (e.g., kidney or liver, where TRCP6 is highly expressed) .

- Metabolite profiling via high-resolution mass spectrometry to identify major degradation pathways .

Advanced Research Questions

Q. What strategies address contradictory findings in this compound’s efficacy across different disease models (e.g., renal fibrosis vs. cancer)?

Methodological Answer: Conduct systematic meta-analysis of existing data to identify confounding variables:

- Compare cell-type-specific expression of TRCP6 interactors (e.g., substrate adaptors like β-TrCP1/2) using RNA-seq datasets .

- Evaluate off-target effects via proteome-wide affinity pulldown assays combined with quantitative mass spectrometry .

- Design conditional knockout models to isolate TRCP6-dependent pathways in specific tissues, controlling for compensatory mechanisms .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

Methodological Answer: Apply pharmacodynamic-pharmacokinetic (PD-PK) modeling to bridge gaps:

- Measure target occupancy in vivo using radiolabeled this compound and autoradiography .

- Corrogate biomarker modulation (e.g., urinary collagen levels in fibrosis models) with plasma drug concentrations .

- Optimize dosing regimens using Bayesian adaptive designs to account for inter-species metabolic differences .

Q. What experimental frameworks validate this compound’s therapeutic potential in combination therapies?

Methodological Answer: Design synergy studies using:

- Isobologram analysis to quantify additive, synergistic, or antagonistic effects with standard therapies (e.g., TGF-β inhibitors in fibrosis) .

- Transcriptomic profiling (e.g., RNA-seq) to identify pathways upregulated/downregulated in combination vs. monotherapy .

- Resistance assays by long-term exposure of cell lines to this compound, followed by CRISPR screens to pinpoint escape mechanisms .

Guidelines for Data Interpretation and Reporting

- For contradictory data : Perform sensitivity analyses to assess robustness against outliers or assay variability .

- For translational relevance : Prioritize patient-derived organoids or 3D co-culture systems to recapitulate human pathophysiology .

- For mechanistic clarity : Integrate cryo-EM or X-ray crystallography to resolve this compound’s binding mode and allosteric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.